N-[(5-cyclopropylpyridin-3-yl)methyl]-3,4,5-triethoxybenzamide
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Overview
Description
N-[(5-cyclopropylpyridin-3-yl)methyl]-3,4,5-triethoxybenzamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core substituted with ethoxy groups and a cyclopropylpyridinyl moiety, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]-3,4,5-triethoxybenzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(5-cyclopropylpyridin-3-yl)methyl]-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy groups, using reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or pyridines.
Scientific Research Applications
N-[(5-cyclopropylpyridin-3-yl)methyl]-3,4,5-triethoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N-[(5-cyclopropylpyridin-3-yl)methyl]-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropylpyridinyl moiety is crucial for its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(trifluoromethyl)benzamide
- N-[(5-cyclopropylpyridin-3-yl)methyl]-2-fluorobenzenesulfonamide
- N-[(5-cyclopropylpyridin-3-yl)methyl)pyridine-3-sulfonamide
Uniqueness
N-[(5-cyclopropylpyridin-3-yl)methyl]-3,4,5-triethoxybenzamide stands out due to its triethoxy substitution on the benzamide core, which imparts unique steric and electronic properties. This makes it particularly suitable for specific applications in medicinal chemistry and material science, where such properties are advantageous.
Properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-3,4,5-triethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-4-26-19-10-17(11-20(27-5-2)21(19)28-6-3)22(25)24-13-15-9-18(14-23-12-15)16-7-8-16/h9-12,14,16H,4-8,13H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CADJFXQKKVQEMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=CC(=CN=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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